molecular formula C9H10O4 B8422031 4-Methoxy-1,3-benzodioxole-5-methanol

4-Methoxy-1,3-benzodioxole-5-methanol

Cat. No. B8422031
M. Wt: 182.17 g/mol
InChI Key: GPQNQOMACNAURT-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

To 100 ml of methanol, were charged 0.16 ml of methanol containing 25 g of hydrochloric acid dissolved therein, 0.79 g of N-methylaminoacetaldehyde dimethylacetal, 1.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde, 0.35 g of sodium cyanoborohydride and 10 ml of ethanol and stirred in an oil bath under a nitrogen stream at 70° C. for 2 hours. After the reaction was over, the reaction mixture was cooled to room temperature and 2N NaOH aqueous solution was added thereto to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show, as a product, 0.88 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 56%) and 0.44 g of 2-methoxy-3,4-methylenedioxybenzyl alcohol (yield 44%), while 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material being not recognized (conversion rate:10%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 56%.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.COC(OC)CNC.[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15].C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)C.CO>[CH3:10][O:11][C:12]1[C:19]2[O:20][CH2:21][O:22][C:18]=2[CH:17]=[CH:16][C:13]=1[CH2:14][OH:15] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
COC(CNC)OC
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=O)C=CC2=C1OCO2
Name
Quantity
0.35 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.16 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The liquid extract

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 56%
Name
Type
product
Smiles
COC1=C(CO)C=CC2=C1OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.